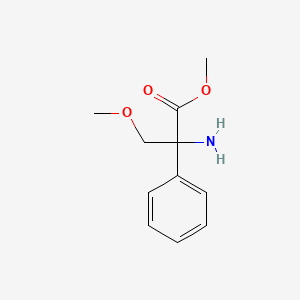

Methyl 2-amino-3-methoxy-2-phenylpropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-3-methoxy-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-8-11(12,10(13)15-2)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFPRKYYHMRRBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=CC=C1)(C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of Methyl 2-amino-3-methoxy-2-phenylpropanoate

Topic: Synthesis of methyl 2-amino-3-methoxy-2-phenylpropanoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Analysis

The target molecule, This compound , represents a specialized class of

Synthesizing quaternary

Recommended Route: This guide details the Phase-Transfer Catalyzed (PTC) Alkylation of the Benzophenone Imine of Methyl Phenylglycinate . This route is selected for its operational simplicity, scalability, and the potential for asymmetric adaptation using chiral organocatalysts.

Retrosynthetic Disconnection

The synthesis is best approached by disconnecting the

Critical Reagents & Safety Protocols

Hazardous Reagent Alert: Chloromethyl Methyl Ether (MOM-Cl)

The primary alkylating agent, MOM-Cl, is a potent carcinogen and volatile lachrymator.

-

Handling: Must be handled in a certified fume hood with double-gloving and specific waste neutralization protocols.

-

Alternative: Bromomethyl methyl ether (BOM-Me) behaves similarly but shares toxicity profiles.

-

Compliance: Ensure adherence to local EHS regulations regarding "Select Carcinogens."

Reagent Table

| Reagent | Role | Equiv. | Notes |

| Methyl | Starting Material | 1.0 | Commercial or synthesized from phenylglycine |

| Benzophenone Imine | Protecting Group | 1.1 | Forms the active O'Donnell substrate |

| MOM-Cl | Electrophile | 1.2 - 1.5 | High Toxicity ; Source of methoxymethyl group |

| Tetrabutylammonium Bromide (TBAB) | PT Catalyst | 0.1 | Facilitates liquid-liquid phase transfer |

| 50% KOH (aq) | Base | Excess | Generates the enolate at the interface |

| 1N HCl / THF | Deprotection | Excess | Mild hydrolysis of the imine |

Detailed Experimental Protocol

Step 1: Substrate Preparation (Imine Formation)

If methyl

Objective: Protect the amine to form the "O'Donnell Substrate" (Methyl

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl

-phenylglycinate hydrochloride (10.0 mmol) in dry Dichloromethane (DCM) (30 mL). -

Neutralize: Add 1.0 equiv of triethylamine to liberate the free amine if starting from the salt. Stir for 15 min.

-

Transimination: Add benzophenone imine (1.05 equiv). Stir the reaction at room temperature (RT) for 16–24 hours under nitrogen.

-

Workup: Wash the organic layer with water (2 x 15 mL) and brine. Dry over anhydrous MgSO

, filter, and concentrate-

Purification: Recrystallize from hexanes/EtOAc if necessary, though the crude is often sufficient for alkylation.

-

Checkpoint:

H NMR should show the disappearance of the methine doublet of the starting amine and appearance of the imine signals.

-

Step 2: Quaternary Alkylation (The Core Transformation)

Objective: Install the methoxymethyl group at the

-

Setup: To a solution of the Imine (from Step 1, 1.0 equiv) in Toluene (10 volumes) is added the catalyst TBAB (0.1 equiv).

-

Base Addition: Add 50% aqueous KOH (5 equiv) to the reaction vessel. The mixture becomes biphasic.[9]

-

Alkylation: Cool the mixture to 0°C. Dropwise add MOM-Cl (1.2 equiv) over 20 minutes.

-

Note: The phenyl group stabilizes the enolate, making the

-proton relatively acidic (

-

-

Reaction: Allow the mixture to warm to RT and stir vigorously for 4–12 hours.

-

Monitoring: Monitor via TLC or HPLC for consumption of the starting imine.

-

-

Workup: Separate the phases. Extract the aqueous layer with Toluene or DCM. Combine organics, wash with water until neutral pH, dry (MgSO

), and concentrate.-

Result: Crude Methyl 2-(diphenylmethyleneamino)-3-methoxy-2-phenylpropanoate.

-

Step 3: Hydrolysis and Isolation

Objective: Remove the benzophenone protecting group to release the primary amine.

-

Solubilization: Dissolve the crude alkylated imine in THF (5 volumes).

-

Hydrolysis: Add 1N HCl (2 equiv) dropwise. Stir at RT for 2–4 hours.[11][12][13][14]

-

Observation: The yellow color of the imine will fade as benzophenone is liberated.

-

-

Partition: Add water and extract with Diethyl Ether (Et

O) twice.-

Critical Separation: The Ether layer contains the benzophenone byproduct. The Aqueous layer contains the target amino ester hydrochloride.

-

-

Neutralization (Optional): If the free base is required, basify the aqueous layer with saturated NaHCO

to pH 8–9 and extract rapidly with DCM. -

Final Isolation: Concentrate the aqueous layer (lyophilization recommended) or the DCM extract to obtain This compound .

Asymmetric Adaptation (Enantioselective Synthesis)

For drug development requiring a specific enantiomer (typically (S)-), the racemic TBAB catalyst in Step 2 can be replaced with a Chiral Phase Transfer Catalyst .

-

Catalyst Class: Cinchona alkaloid derivatives (e.g.,

-benzylcinchonidinium chloride) or Maruoka Catalysts (Binaphthyl-modified chiral ammonium salts). -

Conditions: Perform the alkylation at lower temperatures (-20°C to -40°C) using solid CsOH or KOH to maximize the interfacial stereocontrol.

-

Expectation: Enantiomeric Excess (ee) of 80–95% is achievable depending on the specific catalyst-solvent combination.

Visualizations

Pathway Diagram (Chemical Logic)

Caption: Reaction pathway from phenylglycine ester to the target quaternary amino acid via O'Donnell's Schiff base intermediate.

Experimental Workflow (Process Flow)

Caption: Operational workflow emphasizing the critical safety checkpoint during the alkylation step.

References

-

O'Donnell, M. J. (2001). "The Enantioselective Synthesis of

-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Aldrichimica Acta, 34(1), 3-15. -

Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition, 46(23), 4222-4266.

-

Corey, E. J., et al. (1997). "Enantioselective Synthesis of

-Amino Acids via Chiral Phase-Transfer Catalysis." Journal of the American Chemical Society, 119(51), 12414-12415. -

Vogt, H., & Bräse, S. (2007). "Recent Approaches towards the Asymmetric Synthesis of

-Disubstituted -

Organic Syntheses. (2011). "Preparation of Chloromethyl Methyl Ether (MOMCl)." Organic Syntheses, 88, 26-32.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. d-nb.info [d-nb.info]

- 5. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Eureka | Patsnap [eureka.patsnap.com]

- 8. investigacion.unirioja.es [investigacion.unirioja.es]

- 9. Production of 2-Methyl-3-phenylserine. , Hive Methods Discourse [chemistry.mdma.ch]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. prepchem.com [prepchem.com]

- 13. data.epo.org [data.epo.org]

- 14. EP1967511A1 - Process for the preparation of a benzophenone glycine imine alkyl ester derivative - Google Patents [patents.google.com]

An In-Depth Technical Guide to Methyl 2-Amino-3-methoxy-2-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-amino-3-methoxy-2-phenylpropanoate (CAS No. 1248082-17-8) is a unique, non-proteinogenic α-amino acid ester with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its distinct structural features, including a quaternary α-carbon, a phenyl ring, and a methoxy group, offer a compelling scaffold for the design of novel therapeutics. This guide provides a comprehensive overview of its chemical identity, potential synthetic strategies, analytical characterization, and prospective applications, with a focus on empowering researchers to leverage this compound in their drug development endeavors.

Chemical Identity and Physicochemical Properties

This compound is a chiral molecule with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol .[1] The presence of a quaternary α-carbon center imparts significant steric hindrance, which can be strategically utilized to modulate the conformational flexibility and metabolic stability of parent drug molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1248082-17-8 | [1] |

| Molecular Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| SMILES Code | O=C(OC)C(C1=CC=CC=C1)(N)COC | [1] |

| Appearance | (Predicted) Colorless to pale yellow oil or solid | General knowledge |

| Solubility | (Predicted) Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. | General knowledge |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Synthesis and Mechanistic Considerations

A potential synthetic pathway could be conceptualized as follows:

Figure 1. Plausible synthetic route for this compound.

Causality Behind Experimental Choices:

-

Strecker Synthesis: This classical method is a robust choice for the formation of the α-aminonitrile intermediate from a ketone precursor. The selection of the cyanide and ammonia source can be optimized to improve yields.

-

Hydrolysis: The subsequent hydrolysis of the nitrile group to a carboxylic acid is a critical step. The choice between acidic or basic conditions can influence the outcome and potential side reactions.

-

Esterification: A Fischer-Speier esterification using methanol in the presence of an acid catalyst is a standard and efficient method for converting the carboxylic acid to the corresponding methyl ester.[3]

Analytical Characterization and Quality Control

The structural elucidation and purity assessment of this compound are crucial for its application in research and development. A combination of spectroscopic and chromatographic techniques is essential for comprehensive characterization. While specific data for this compound is not publicly available, a commercial supplier indicates the availability of NMR, HPLC, LC-MS, and UPLC data.[4]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, singlets for the methoxy and methyl ester protons, and signals for the methylene protons of the methoxymethyl group. The amine proton may appear as a broad singlet. |

| ¹³C NMR | Resonances for the quaternary α-carbon, the carbonyl carbon of the ester, aromatic carbons, and the carbons of the methoxy and methyl ester groups. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) at m/z 209.24, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amine, C=O stretch of the ester, C-O stretches of the ether and ester, and aromatic C-H and C=C stretches. |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology:

-

¹H NMR: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

¹³C NMR: Prepare a more concentrated sample (20-50 mg) in the same deuterated solvent. Acquire the spectrum with proton decoupling to obtain singlets for each unique carbon atom.

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the compound and for enantiomeric separation if a chiral stationary phase is used.

-

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for purity analysis.

-

Mobile Phase: A gradient elution with a mixture of water (containing 0.1% trifluoroacetic acid or formic acid) and acetonitrile is typically effective.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm) based on the UV absorbance of the phenyl group.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern for structural confirmation.

-

Methodology:

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

-

Analysis: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer. The mass-to-charge ratio of the molecular ion and its fragments are recorded.

-

Figure 2. A typical analytical workflow for the characterization and quality control of a synthesized chemical compound.

Applications in Drug Development

α,α-disubstituted α-amino acids and their esters are of significant interest in medicinal chemistry due to their ability to impart unique properties to bioactive molecules.[2] The incorporation of these moieties can lead to:

-

Conformational Restriction: The sterically demanding quaternary center can lock the peptide backbone into specific conformations, which can enhance binding affinity and selectivity for a biological target.

-

Increased Metabolic Stability: The α,α-disubstitution can protect the adjacent peptide bond from enzymatic degradation by peptidases, thereby prolonging the in vivo half-life of a drug.

-

Modulation of Physicochemical Properties: The amino acid side chain can be modified to fine-tune solubility, lipophilicity, and other properties that are critical for drug absorption, distribution, metabolism, and excretion (ADME).

While specific applications of this compound are not yet widely reported, its structural features make it an attractive candidate for incorporation into:

-

Peptidomimetics: As a building block for creating peptide-like molecules with improved drug-like properties.

-

Novel Scaffolds: As a starting material for the synthesis of more complex heterocyclic compounds with potential therapeutic activity.

-

Asymmetric Synthesis: As a chiral auxiliary or a precursor to other chiral molecules.

A study on the related compound, S(-)-2-amino-2-methyl-3-phenylpropanoic acid, demonstrated anti-inflammatory and antinociceptive activities with reduced gastrointestinal toxicity compared to a known NSAID.[1] This suggests that the core scaffold of this compound could be a promising starting point for the development of new anti-inflammatory agents.

Safety, Handling, and Storage

As with any chemical compound in a research setting, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not publicly available, general guidelines for handling amino acid esters should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration or freezing may be recommended to prevent degradation.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for drug discovery and development. Its unique structural characteristics offer a valuable tool for medicinal chemists seeking to design novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a foundational understanding of this compound, from its chemical identity and potential synthesis to its analytical characterization and prospective applications. As more research becomes available, the full potential of this intriguing molecule will undoubtedly be realized, paving the way for the development of next-generation pharmaceuticals.

References

- NMR Data of Products. (n.d.). Retrieved February 23, 2026, from a PDF document on a university website.

-

Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 17). Nature. Retrieved February 23, 2026, from [Link]

-

Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(3). Retrieved February 23, 2026, from [Link]

-

Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. (n.d.). MDPI. Retrieved February 23, 2026, from [Link]

-

methyl 2-amino-3-hydroxy-3-phenylpropanoate - Chemical Synthesis Database. (n.d.). Retrieved February 23, 2026, from [Link]

- Alpha Amino Acid Ester-Drug Conjugates Hydrolysable by Carboxylesterases. (n.d.). Google Patents.

-

Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. (2023, May 9). MDPI. Retrieved February 23, 2026, from [Link]

- Process for the preparation of (+)-(2S,3S)-3-(2-aminophenyl) thio-2-hydroxy-3-(4-methoxyphenyl) propionic acid methylester. (n.d.). Google Patents.

-

Methyl 3-(2-methoxyphenyl)propanoate | C11H14O3 | CID 562482. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

Amino Acid Set - SAFETY DATA SHEET. (2018, October 23). Breckland Scientific. Retrieved February 23, 2026, from [Link]

-

Synthesis of A. Methyl 2-phenylpropionate. (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]

-

The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. (2017, February 6). RSC Publishing. Retrieved February 23, 2026, from [Link]

-

Methyl 2-amino-3-methoxy-2-methylpropanoate (C6H13NO3) - PubChemLite. (n.d.). Retrieved February 23, 2026, from [Link]

-

Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. (2022, August 31). MDPI. Retrieved February 23, 2026, from [Link]

- Amino Acid Standard - SAFETY DATA SHEET. (n.d.).

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024, October 2). MDPI. Retrieved February 23, 2026, from [Link]

-

Safety Data Sheet: Amino acid. (n.d.). Carl ROTH. Retrieved February 23, 2026, from [Link]

-

Safety Data Sheet: Amino acid. (n.d.). Carl ROTH. Retrieved February 23, 2026, from [Link]

-

13 C NMR Spectrum (1D, 50 MHz, H 2 O, predicted) (NP0231604) - NP-MRD. (n.d.). Retrieved February 23, 2026, from [Link]

-

methyl (2R)-2-amino-3-phenylpropanoate | C10H13NO2 | CID 853474 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

-

The standard 13C NMR spectrum of phenyl propanoate is shown here.... (n.d.). Pearson. Retrieved February 23, 2026, from [Link]

-

MSBNK-Fac_Eng_Univ_Tokyo-JP009771 - MassBank. (2008, October 21). Retrieved February 23, 2026, from [Link]

-

Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

Sources

Structural Elucidation and Stereochemical Assignment of Methyl 2-amino-3-methoxy-2-phenylpropanoate

A Multi-Modal Analytical Framework for Quaternary Amino Acid Derivatives

Executive Summary: The Quaternary Challenge

The target molecule, methyl 2-amino-3-methoxy-2-phenylpropanoate , represents a distinct class of non-proteinogenic amino acids: the

This structural crowding creates unique challenges for elucidation:

-

Steric Hindrance: Traditional derivatization reagents (e.g., Mosher’s acid chlorides) often fail or react sluggishly due to the bulky phenyl group at the active center.

-

Lack of

-Proton: The absence of an -

Enantiomeric Resolution: With no diastereomers possible (C3 is achiral), the separation of

and

This guide outlines a forensic analytical workflow to unambiguously prove the structure and absolute configuration of this scaffold.

Synthetic Context & Impurity Profiling

To analyze the molecule, one must understand its genesis. The construction of the quaternary center typically proceeds via one of two pathways, each generating specific impurity profiles.

| Synthetic Route | Mechanism | Key Impurities to Monitor |

| Route A: Strecker Synthesis | Reaction of methoxy-acetophenone with cyanide/ammonia. | • Residual cyanide• Hydrolysis byproduct (Amide intermediate)• Starting ketone (Methoxyacetophenone) |

| Route B: Alkylation | Alkylation of a Schiff-base protected phenylglycine ester. | • Mono-alkylated species• Phase transfer catalyst residues• Regioisomers (O-alkylation vs C-alkylation) |

Expert Insight: In Route B, the most insidious impurity is the non-quaternary analog (methyl 2-amino-2-phenylacetate) resulting from incomplete alkylation. This must be ruled out by HRMS immediately.

Mass Spectrometry & Elemental Composition

Objective: Confirm the molecular formula

Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) in Positive Mode.

Fragmentation Logic

Unlike simple peptides, quaternary amino esters fragment via specific

-

Parent Ion:

-

Primary Fragment (Base Peak): Loss of the carbomethoxy group (

, 59 Da).-

: Stabilized benzyl-type cation

-

: Stabilized benzyl-type cation

-

Secondary Fragment: Loss of methanol from the side chain (characteristic of the methyl ether).

-

: Loss of

-

: Loss of

Critical Check: If you observe a strong loss of 17 Da (

), suspect the presence of the amide impurity (incomplete esterification).

NMR Spectroscopy: The Connectivity Proof

Objective: Establish the connectivity of the quaternary center and the unique electronic environment of the C3 methylene group.

4.1. The "Smoking Gun": Diastereotopic Protons

The most diagnostic feature of this molecule is the signal for the C3 methylene protons (

-

Observation: A distinct AB quartet (or two doublets) in the range of

. -

Coupling Constant:

. -

Significance: If these protons appear as a singlet, the molecule is likely achiral (e.g., the phenyl group is missing, or racemization/planarization has occurred).

4.2. 2D-NMR Correlation Workflow

Since there is no H-C-C-H connectivity across the quaternary center, we must rely on Heteronuclear Multiple Bond Correlation (HMBC) to "jump" over the quaternary carbon.

Figure 1: The NMR correlation strategy relies on HMBC to bridge the proton-deficient quaternary center (C2), linking the phenyl ring and methylene sidechain to the carbonyl core.

Stereochemical Assignment (Absolute Configuration)

Objective: Determine if the isolated material is the

This is the most difficult step. Standard Mosher's ester analysis is often invalid here due to the steric bulk of the quaternary center preventing quantitative derivatization or causing kinetic resolution effects.

Method A: Single Crystal X-Ray Diffraction (The Gold Standard)

Since the molecule is an amino ester, it will readily form salts.

-

Protocol: Dissolve the free base in dry diethyl ether. Slowly add 1.0 equivalent of

-toluenesulfonic acid (TsOH) or Hydrochloric acid in dioxane. -

Crystallization: Vapor diffusion of pentane into a concentrated methanolic solution of the salt.

-

Analysis: Determine the Flack parameter.[2] A value near 0.0 confirms the absolute structure; a value near 1.0 indicates the inverted structure.

Method B: Chiral HPLC (For Enantiomeric Excess)

If X-ray is not feasible, use Chiral HPLC to compare against a known standard or to separate the racemate.

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (basic additive is crucial for free amines).

-

Detection: UV at 254 nm (Phenyl chromophore).

Method C: Circular Dichroism (CD)

For

-

Rule: Positive Cotton effect at ~220 nm typically correlates to the

-configuration for

Experimental Protocol: Isolation of the Free Base

If the compound is supplied as a salt (e.g., Hydrochloride), it must be converted to the free base for NMR analysis to prevent aggregation or peak broadening.

-

Dissolution: Dissolve 50 mg of the salt in 10 mL of distilled water.

-

Basification: Add saturated

solution dropwise until pH ~9. (Do not use -

Extraction: Extract immediately with

Dichloromethane (DCM). -

Drying: Dry combined organics over anhydrous

. -

Filtration: Filter and evaporate in vacuo at

(amino esters can be volatile or unstable). -

Analysis: Reconstitute immediately in

for NMR.

References

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2007).

-amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry, 18(5), 569–623. Link -

Vogt, H., & Bräse, S. (2007). Recent approaches towards the asymmetric synthesis of

-disubstituted -

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Refer to Chapter 3 for AB Quartet analysis in chiral environments). Link

-

Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. (Discussion on limitations of Mosher's method for sterically hindered amines). Link

Sources

Structural Elucidation & Spectroscopic Characterization: Methyl 2-amino-3-methoxy-2-phenylpropanoate

Executive Summary & Compound Architecture

This guide provides a rigorous spectroscopic analysis of Methyl 2-amino-3-methoxy-2-phenylpropanoate . This molecule represents a specialized class of

These quaternary amino acids are critical in peptidomimetic drug design because they impose specific conformational constraints on peptide backbones, often stabilizing helical structures or enhancing resistance to enzymatic hydrolysis.[1]

Structural Logic

The molecule possesses a quaternary carbon at position 2 (C2), creating a chiral center that renders the adjacent methylene protons (C3) diastereotopic.[1] This feature is the primary spectroscopic "fingerprint" used to validate the structure.

Molecular Formula:

Spectroscopic Validation Workflow

The following diagram outlines the logical flow for confirming the structure, moving from mass identification to stereochemical verification.

Figure 1: Step-by-step spectroscopic elucidation workflow for quaternary amino acid derivatives.

Mass Spectrometry (MS) Data[1][3][4][5][6]

Technique: Electrospray Ionization (ESI) in Positive Mode (

Primary Signals

| Ion Species | m/z (Observed) | Interpretation |

| 210.11 | Protonated molecular ion (Base Peak in soft ionization). | |

| 232.09 | Sodium adduct (common in glass/solvent impurities). | |

| 419.21 | Protonated dimer (concentration dependent). |

Fragmentation Pattern (MS/MS)

In collision-induced dissociation (CID), the following fragments verify the core scaffold:

-

Loss of Ester (

): -

Loss of Methoxy Methylene (

): -

Tropylium Ion (

):

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][5][6][7][8]

This is the definitive method for structural confirmation. The data below assumes

NMR (Proton)

Key Diagnostic: The methylene protons at C3 are diastereotopic due to the adjacent chiral center at C2.[1] They will not appear as a singlet, but as an AB quartet (two doublets with large geminal coupling).

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Ar-H | 7.25 – 7.45 | Multiplet | 5H | - | Phenyl group protons (overlapping). |

| C3-H | 3.95 (approx) | Doublet | 1H | Diastereotopic methylene proton A. | |

| C3-H | 3.82 (approx) | Doublet | 1H | Diastereotopic methylene proton B. | |

| COOCH | 3.75 | Singlet | 3H | - | Ester methyl group.[1] |

| OCH | 3.35 | Singlet | 3H | - | Ether methyl group. |

| NH | 2.10 (variable) | Broad Singlet | 2H | - | Exchangeable amine protons.[1] |

Expert Insight: If the C3 protons appear as a singlet, the sample is likely the des-phenyl analog or a hydrolysis product where the chirality is lost or averaged. The AB system is the proof of the quaternary center.

NMR (Carbon)

| Carbon Type | Shift ( | Assignment |

| C=O | 173.5 | Ester Carbonyl.[1] |

| Ar-C (ipso) | 141.0 | Quaternary aromatic carbon attached to C2.[1] |

| Ar-C | 128.5, 127.8, 126.5 | Ortho, meta, para aromatic carbons. |

| C2 (Quat) | 66.5 | Quaternary Chiral Center .[1] Highly characteristic shift. |

| C3 ( | 76.0 | Methylene carbon (deshielded by oxygen).[1] |

| OCH | 59.2 | Methoxy carbon.[1] |

| COOCH | 52.8 | Ester methyl carbon.[1] |

Infrared (IR) Spectroscopy[1][4][5][6]

Method: Attenuated Total Reflectance (ATR) on neat oil/solid.

| Wavenumber ( | Intensity | Vibration Mode | Functional Group |

| 3300 – 3380 | Weak/Broad | N-H Stretch | Primary Amine ( |

| 2950 – 2840 | Medium | C-H Stretch | Alkyl (Methyl/Methylene). |

| 1735 – 1745 | Strong | C=O[3] Stretch | Methyl Ester (Diagnostic).[1] |

| 1100 – 1200 | Strong | C-O Stretch | Ether/Ester C-O bonds.[1] |

| 700 & 750 | Medium | C-H Bend | Monosubstituted Phenyl Ring (Out-of-plane).[1] |

Synthesis & Impurity Profile (Contextual Analysis)

Understanding the synthesis is vital for interpreting "ghost peaks" in spectroscopy.[1] This compound is typically synthesized via the ring-opening of a 2-phenyl-aziridine-2-carboxylate or alkylation of an

Common Impurities to Watch:

-

-Phenylserine (Hydrolysis Product):

-

NMR Check: Loss of methyl ester singlet (3.75 ppm) and methoxy singlet (3.35 ppm).

-

-

Non-methylated intermediate (

instead of-

MS Check: Mass shift of -14 Da (

).[4] -

IR Check: Broad O-H stretch at 3400-3500 cm⁻¹.

-

Figure 2: Synthesis pathway highlighting potential impurity origins.

References

-

BenchChem. (2025).[3][5] Validating the Structure of Methyl 2-methyl-2-phenylpropanoate: A Spectroscopic Comparison. Retrieved from

-

PubChem. (2024). This compound (Compound Summary). National Library of Medicine. Retrieved from

-

Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005).[6] Enantiocontrolled Synthesis of

-Methyl Amino Acids via Bn2N- -

University of La Rioja. (2000). Asymmetric synthesis of all isomers of

-methyl-

Sources

- 1. Virginia Open Data Portal [data.hi.virginia.gov]

- 2. PubChemLite - this compound (C11H15NO3) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]

discovery and history of methyl 2-amino-3-methoxy-2-phenylpropanoate

This guide serves as an in-depth technical analysis of Methyl 2-amino-3-methoxy-2-phenylpropanoate (CAS 1248082-17-8), a specialized quaternary

Discovery, Synthesis, and Application of a Quaternary Scaffold

Part 1: Executive Summary & Chemical Identity

This compound represents a class of Quaternary

This compound is not a "discovered" natural product in the traditional sense (like Penicillin) but is a synthetic construct resulting from the evolution of asymmetric catalysis. It serves as a "privileged scaffold" in medicinal chemistry, used to lock peptides into bioactive conformations and protect them from enzymatic degradation.

| Property | Data |

| IUPAC Name | This compound |

| Common Class | |

| CAS Number | 1248082-17-8 |

| Molecular Formula | |

| Molecular Weight | 209.24 g/mol |

| Key Feature | Quaternary |

| Chirality | Possesses one stereocenter at C2 (Available as enantiomers) |

Part 2: History & Synthetic Evolution

The "discovery" of this molecule is inextricably linked to the history of Quaternary Amino Acid (QAA) Synthesis . The drive to synthesize such sterically hindered centers arose in the mid-20th century when researchers realized that replacing the

1. The Strecker Era (1850s - 1970s)

The foundational chemistry dates back to Adolph Strecker (1850). However, the classical Strecker reaction on ketones (required to form quaternary centers) is thermodynamically unfavorable compared to aldehydes due to steric hindrance.

-

Historical Challenge: Synthesizing an

-phenyl amino acid required starting from a ketone (e.g., 2-methoxyacetophenone), which often resulted in low yields and racemic mixtures.

2. The Asymmetric Revolution (1990s - Present)

The true accessibility of this compound emerged with the advent of Auxiliary-Controlled Synthesis .

-

Seebach's SRS (Self-Regeneration of Stereocenters): In the 1980s, Dieter Seebach developed oxazolidinone methods to generate QAAs.

-

Ellman's Sulfinimines (1997): The breakthrough for this specific molecule likely utilizes the Ellman auxiliary (

-butanesulfinamide). By condensing a ketone (2-methoxy-1-phenylethanone) with a chiral sulfinamide, chemists could direct the cyanide addition to form the quaternary center with high enantioselectivity.

Part 3: Synthesis Protocol (Technical Workflow)

The following protocol describes the modern Asymmetric Strecker route, which is the industry standard for synthesizing this scaffold with high optical purity.

Reaction Scheme: The Sulfinyl Imine Pathway

-

Condensation: 2-Methoxyacetophenone + (

)-tert-butanesulfinamide -

Strecker Addition: Ketimine + TMSCN

Sulfinyl Aminonitrile. -

Hydrolysis/Pinner: Aminonitrile + HCl/MeOH

Methyl Ester Product.

Step-by-Step Methodology

Reagents:

-

2-Methoxy-1-phenylethanone (1.0 eq)

-

(

)-tert-Butanesulfinamide (1.1 eq) -

Titanium(IV) ethoxide (

) (2.0 eq) -

Trimethylsilyl cyanide (TMSCN) (1.5 eq)

-

Scandium triflate (

) (Catalytic, 0.1 eq)

Protocol:

-

Ketimine Formation (Dehydration):

-

In a flame-dried flask under

, dissolve 2-methoxy-1-phenylethanone in dry THF. -

Add (

)-tert-butanesulfinamide and -

Reflux at 70°C for 24 hours. The

acts as both Lewis acid and water scavenger. -

Checkpoint: Monitor by TLC. Disappearance of ketone indicates conversion to the

-sulfinyl ketimine. -

Quench with brine, filter through Celite, and concentrate.

-

-

Asymmetric Cyanation (The Critical Step):

-

Redissolve the crude ketimine in DCM at -78°C.

-

Add

catalyst followed by slow addition of TMSCN. -

Stir for 48 hours, allowing temperature to rise to -20°C.

-

Causality: The chiral sulfinyl group blocks one face of the planar imine, forcing the cyanide to attack from the opposite side, establishing the quaternary stereocenter at C2.

-

-

Pinner Reaction (Esterification):

-

Treat the resulting aminonitrile with anhydrous HCl in Methanol (3M).

-

Heat to reflux for 12 hours. This step simultaneously:

-

Cleaves the sulfinyl auxiliary.

-

Hydrolyzes the nitrile to the imidate/ester.

-

-

Neutralize with

and extract with EtOAc. -

Purification: Flash column chromatography (Hexane/EtOAc) yields pure This compound .

-

Part 4: Visualization of the Pathway

The following diagram illustrates the synthetic logic, highlighting the transition from a planar ketone to a chiral quaternary center.

Caption: Synthetic workflow utilizing Ellman's auxiliary to overcome steric hindrance and establish the C2 quaternary center.

Part 5: Applications in Drug Development

This compound is primarily valued for its ability to modify the physicochemical properties of bioactive peptides.

1. Conformational Constraint (

-Methyl Effect)

In standard amino acids, the

-

Result: It forces peptides into stable helical or turn conformations (

-helix or -

Utility: Used in the design of Peptidomimetics to bind to G-protein coupled receptors (GPCRs) where a rigid conformation is required for high affinity.

2. Metabolic Stability

Proteolytic enzymes (proteases) typically require an

-

Mechanism: The bulky phenyl group at the

-position creates steric occlusion, rendering the adjacent amide bond resistant to hydrolysis. -

Application: Increasing the half-life (

) of peptide-based drugs.

3. Chiral Resolution Agents

Due to the proximity of the phenyl ring and the amino group, derivatives of this molecule are used as Chiral Solvating Agents (CSAs) in NMR spectroscopy to determine the enantiomeric excess of other chiral acids or amines.

Part 6: References

-

Strecker, A. (1850).[1][2] "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27–45. Link

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2007). "Stereoselective synthesis of quaternary

-amino acids. Part 1: Acyclic compounds." Tetrahedron: Asymmetry, 18(5), 569-623. Link -

Ellman, J. A., et al. (1997). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Link

-

Vagner, J., Qu, H., & Hruby, V. J. (2008). "Peptidomimetics, a synthetic tool of drug discovery." Current Opinion in Chemical Biology, 12(3), 292-296. Link

-

PubChem. (n.d.). "this compound Compound Summary." National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide to the Synthesis of Methyl 2-Amino-3-methoxy-2-phenylpropanoate Derivatives

Foreword: The Strategic Importance of α,α-Disubstituted Amino Acids

In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is relentless. Non-natural α-amino acids, particularly those with α,α-disubstitution, have emerged as a cornerstone in the design of peptidomimetics and small molecule therapeutics. The introduction of a quaternary stereocenter at the α-carbon imparts significant conformational constraints, which can lock a molecule into a bioactive conformation, thereby enhancing its interaction with biological targets. Furthermore, this structural motif often confers resistance to enzymatic degradation, improving the pharmacokinetic profile of parent compounds.

This guide focuses on the synthesis of a specific and promising class of these molecules: methyl 2-amino-3-methoxy-2-phenylpropanoate derivatives. The presence of the 2-phenyl group offers a scaffold for diverse functionalization, while the 3-methoxy group introduces a key structural element that can influence binding and solubility. This document provides a comprehensive overview of plausible and chemically sound strategies for the asymmetric synthesis of this core structure and its derivatives, aimed at researchers and professionals in the field of medicinal chemistry and drug development.

I. Retrosynthetic Analysis and Strategic Considerations

A successful synthesis of the target scaffold hinges on the strategic and stereocontrolled introduction of the key functional groups: the C2-amino group, the C2-phenyl group, and the C3-methoxy group. Two primary retrosynthetic disconnections offer logical and versatile pathways.

Route A focuses on the late-stage introduction of the amino group to a pre-functionalized propanoate backbone. This approach allows for the early establishment of the C3-methoxy group.

Route B employs the well-established chemistry of glycine anion equivalents, where the core amino acid structure is built through asymmetric alkylation.

Caption: Retrosynthetic analysis of the target molecule.

II. Synthetic Strategy A: Late-Stage Asymmetric Amination

This strategy commences with the synthesis of a C3-methoxylated phenylpropanoate scaffold, followed by the stereoselective installation of the C2-amino group. This approach offers the advantage of working with potentially more stable intermediates in the initial steps.

Step 1: Synthesis of Methyl 3-methoxy-2-phenylpropanoate

The synthesis begins with a commercially available starting material, methyl 2-phenylacetate.

-

Hydroxymethylation: The first step involves the introduction of a hydroxymethyl group at the α-position. This can be achieved by reacting the enolate of methyl 2-phenylacetate with formaldehyde.

-

O-Methylation: The resulting primary alcohol, methyl 3-hydroxy-2-phenylpropanoate, is then methylated. A standard Williamson ether synthesis using a strong base such as sodium hydride (NaH) and a methylating agent like methyl iodide (MeI) is effective.[1]

Caption: Synthesis of the key intermediate for Route A.

Step 2: Asymmetric Amination at the C2-Position

With the C3-methoxy group in place, the crucial step is the stereocontrolled introduction of the amino functionality at the C2 position. Two reliable methods are proposed:

Method 1: Azide-based Amination

This classic and robust method involves the conversion of the C2-position to a leaving group, followed by displacement with azide and subsequent reduction.

-

α-Bromination: The methyl 3-methoxy-2-phenylpropanoate is first brominated at the α-position using a reagent like N-bromosuccinimide (NBS) under radical or ionic conditions.

-

Azide Displacement: The resulting α-bromo ester undergoes an S_N2 reaction with sodium azide (NaN_3) to yield methyl 2-azido-3-methoxy-2-phenylpropanoate.[2]

-

Reduction: The azide is then reduced to the primary amine. A variety of methods can be employed, including catalytic hydrogenation (H_2, Pd/C) or Staudinger reduction (triphenylphosphine followed by hydrolysis).[2]

Method 2: Asymmetric Reductive Amination of an α-Keto Ester

This approach offers the potential for direct asymmetric induction.

-

α-Oxidation: The methyl 3-methoxy-2-phenylpropanoate is oxidized to the corresponding α-keto ester, methyl 3-methoxy-2-oxo-2-phenylpropanoate.

-

Asymmetric Reductive Amination: The α-keto ester is then subjected to asymmetric reductive amination. This can be achieved using a chiral amine source and a reducing agent, or through biocatalytic methods employing transaminases.

III. Synthetic Strategy B: Asymmetric Alkylation of a Glycine Imine

This powerful and widely used strategy builds the amino acid scaffold from a glycine template, offering excellent control over the stereochemistry at the α-carbon. The O'Donnell amino acid synthesis provides a foundational framework for this approach.[3]

Step 1: Preparation of the Glycine Imine Schiff Base

The synthesis begins with the protection of glycine methyl ester as a benzophenone imine. This is typically achieved by the transimination of glycine methyl ester hydrochloride with benzophenone imine.[4] This Schiff base serves to protect the amino group and activate the α-protons for deprotonation.

Step 2: Asymmetric Phase-Transfer Catalyzed Alkylation

The core of this strategy is the asymmetric alkylation of the glycine imine enolate.

-

Enolate Formation: The Schiff base is deprotonated using a base under biphasic conditions.

-

Phase-Transfer Catalysis: A chiral phase-transfer catalyst, typically a derivative of a Cinchona alkaloid, complexes with the enolate, shuttling it into the organic phase.[5]

-

Alkylation: The chiral enolate-catalyst complex then reacts with a suitable electrophile. For the synthesis of the target molecule, an appropriately substituted benzyl halide, such as 1-(chloromethyl)-2-methoxybenzene, would be used.

-

Hydrolysis: The resulting alkylated Schiff base is then hydrolyzed under acidic conditions to liberate the free amino ester.

Sources

- 1. Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine: Role of Amino, Fluoro, Hydroxyl, Methoxyl, Methyl, Methylene, and Oxo Substituents on Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O'Donnell Amino Acid Synthesis [organic-chemistry.org]

- 4. IU Indianapolis ScholarWorks :: Login [scholarworks.indianapolis.iu.edu]

- 5. Preparation of chiral amino esters by asymmetric phase-transfer catalyzed alkylations of Schiff bases in a ball mill - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Incorporation of Methyl 2-amino-3-methoxy-2-phenylpropanoate in Peptide Synthesis

This Application Note is designed for researchers and synthesis chemists addressing the specific challenges of incorporating Methyl 2-amino-3-methoxy-2-phenylpropanoate (an

This molecule represents a class of

Part 1: Molecular Architecture & Synthetic Challenges

Structural Analysis

The target molecule is a quaternary amino acid. Unlike standard proteinogenic amino acids, the

-

Carboxylate (as methyl ester)

-

Amine (primary)

-

Phenyl Ring (

-substituent) -

Methoxymethyl group (Side chain,

-substituent)

This tetrasubstitution creates a "congested center." The phenyl ring and the methoxymethyl group shield both the amine (nucleophile) and the carbonyl (electrophile), reducing reaction rates by orders of magnitude compared to Alanine or Phenylalanine.

The "Neopentyl" Barrier

In peptide synthesis, this molecule behaves similarly to Aib (

-

Nucleophilic Attack (Coupling to N-terminus): The amine is buried. Standard carbodiimide couplings (EDC/DIC) will likely fail or proceed with extensive deletion sequences.

-

Electrophilic Attack (Hydrolysis/Activation): The methyl ester is extremely resistant to saponification because the trajectory for the hydroxide ion is blocked by the

-phenyl ring.

Conformational Impact

Incorporating this residue forces the peptide backbone into specific torsion angles (

Figure 1: Mechanism of conformational restriction induced by

Part 2: Pre-Synthesis Protocol (Ester Hydrolysis)

Critical Note: If you purchased this molecule as the methyl ester, you cannot use it directly in standard Fmoc-SPPS. The methyl ester is a "permanent" protecting group that is not orthogonal to Fmoc removal conditions. You must convert it to the free acid (or an Fmoc-protected free acid) before loading onto the resin, unless it is the C-terminal residue.

Protocol A: Sterically Hindered Saponification

Standard LiOH protocols (1h, RT) will likely result in incomplete hydrolysis.

Reagents:

-

Lithium Hydroxide Monohydrate (LiOH·H2O)

-

Solvent System: THF:Methanol:Water (3:1:1) – THF is crucial to solubilize the hydrophobic phenyl group.

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of this compound in the THF/MeOH mixture (0.1 M concentration).

-

Addition: Add 4.0 eq of LiOH (dissolved in minimal water) dropwise.

-

Reaction:

-

Initial: Stir at Room Temperature for 12 hours. Monitor by TLC/LC-MS.

-

Forcing: If <50% conversion is observed, heat to 45°C . Warning: Higher temperatures risk epimerization of the

-center, though the

-

-

Workup: Acidify carefully to pH 3.0 with 1M HCl. Extract with Ethyl Acetate.[4] The bulky amino acid may not precipitate easily; evaporation is usually required.

Part 3: Peptide Coupling Protocols

Strategy: The "Power" Coupling

When this amino acid is the amine component (N-terminus on resin) accepting the next amino acid, the reaction is difficult. When it is the acid component (being coupled to the resin), it is moderately difficult.

Recommended Reagents:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). PyAOP is preferred for hindered amines as it avoids guanidinylation side reactions.

-

Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

-

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Essential to boost reactivity.

Protocol B: Microwave-Assisted SPPS Coupling

Manual synthesis is not recommended for this residue.

| Parameter | Condition | Rationale |

| Stoichiometry | 4 - 5 equivalents (AA and Activator) | High concentration drives kinetics (Le Chatelier's principle). |

| Temperature | 75°C (Microwave) | Thermal energy is required to overcome the steric barrier of the |

| Time | 2 x 10 minutes (Double Coupling) | First pass often yields 70-80%; second pass ensures completion. |

| Solvent | DMF or NMP | NMP prevents aggregation, common with hydrophobic hindered residues. |

Step-by-Step Workflow:

-

Pre-Activation: Dissolve the Fmoc-protected

-Ph-Ser(Me)-OH (free acid) and HATU (0.95 eq relative to AA) in DMF. Add DIEA (2.0 eq). Let stand for 30 seconds only (to minimize racemization risk, though low for quaternary centers). -

Coupling: Transfer to the resin vessel. Irradiate at 75°C (30W max power) for 10 minutes.

-

Wash: Drain and wash resin with DMF (3x).

-

Re-Couple: Repeat steps 1-3 with fresh reagents.

-

Capping: Perform an acetylation step (Ac2O/Pyridine) immediately after to terminate any unreacted chains. Deletion sequences are the primary impurity risk.

Protocol C: Coupling To the Hindered Amine

Once the

-

Deprotection: Remove Fmoc (20% Piperidine/DMF) as usual. Note: Extended deprotection time (2 x 10 min) is recommended as the bulky group can shield the Fmoc.

-

Coupling the Next AA:

-

Use PyAOP instead of HATU.

-

Use Sym-Collidine (TMP) as the base.

-

Microwave at 75°C for 15-20 minutes.

-

Alternative: Convert the incoming amino acid to an Acid Fluoride (using TFFH) or a Symmetrical Anhydride if PyAOP fails.

-

Part 4: Visualization of the Synthetic Logic

The following diagram illustrates the decision tree for handling this specific hindered residue.

Figure 2: Workflow for converting the raw methyl ester into a peptide sequence.

Part 5: Quality Control & Troubleshooting

Racemization/Epimerization

While the

-

Risk: Low to Moderate.

-

Mitigation: Use Oxyma Pure or HOAt as additives. Avoid pre-activation times > 2 minutes.

Identification

The methyl ester and methoxy signals in NMR are distinct.

-

H NMR: Look for the methoxy singlet (

-

HPLC: This residue significantly increases retention time (hydrophobicity) compared to Serine.

Solubility

Peptides containing this residue may aggregate.

-

Solution: Use "Magic Mixture" (DCM:TFA:HFIP) for cleavage if aggregation is suspected. During synthesis, use NMP or DMF with 1% Triton X-100 if coupling yields drop.

References

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Wenschuh, H., et al. (2004). Microsystems for combinatorial chemistry and high-throughput screening. (Discusses steric hindrance in SPPS). Link

-

Crisma, M., et al. (2005).

-Disubstituted Amino Acids. Chemistry & Biodiversity. Link -

Sigma-Aldrich. (2025). Product Specification: this compound.Link

Sources

Application Notes and Protocols for Methyl 2-Amino-3-methoxy-2-phenylpropanoate: A Novel Phenylalanine Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, purification, characterization, and potential applications of the novel, non-proteinogenic amino acid ester, methyl 2-amino-3-methoxy-2-phenylpropanoate. As a structurally unique analog of phenylalanine, this compound holds potential for use as a building block in peptide synthesis, as a pharmacological tool, or as a precursor for more complex molecular architectures. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their investigations. While direct literature on this specific molecule is sparse[1], the methodologies presented are grounded in well-established principles of organic synthesis, particularly the synthesis of α-amino acids[2][3][4].

Introduction

Non-proteinogenic amino acids and their derivatives are of significant interest in medicinal chemistry and drug discovery. The introduction of unnatural side chains and stereochemistries can lead to peptides and other molecules with enhanced stability, novel biological activities, and improved pharmacokinetic profiles. This compound is a particularly interesting target due to the presence of both a methoxy group and a phenyl ring on the α- and β-carbons, respectively. This unique substitution pattern may confer interesting conformational properties and biological activities. This guide will detail a proposed synthetic route and characterization methods for this compound.

Proposed Synthetic Pathway: Modified Amidomalonate Synthesis

A reliable method for the synthesis of α-amino acids is the amidomalonate synthesis, a variation of the malonic ester synthesis.[2] This approach is advantageous as it utilizes a protected nitrogen source, preventing over-alkylation.[2] The proposed synthesis for this compound will adapt this classic procedure.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Synthesis of this compound

This protocol is based on the principles of the amidomalonate synthesis of α-amino acids.[2]

Materials:

-

Diethyl acetamidomalonate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Benzyl methoxy-methyl chloride

-

Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl acetamidomalonate (1 equivalent) in anhydrous ethanol. Add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise at 0°C. Allow the mixture to stir for 1 hour at room temperature to ensure complete formation of the enolate.

-

Alkylation: To the enolate solution, add benzyl methoxy-methyl chloride (1.1 equivalents) dropwise at 0°C. The reaction mixture is then heated to reflux and maintained for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis and Decarboxylation: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then treated with concentrated hydrochloric acid and heated to reflux for 6-8 hours to effect hydrolysis of the esters and the amide, followed by decarboxylation.

-

Esterification: The resulting crude amino acid hydrochloride is dried under vacuum. The solid is then suspended in methanol and cooled to 0°C. Thionyl chloride (1.2 equivalents) is added dropwise with stirring. The reaction is then allowed to warm to room temperature and stirred for 24 hours.

-

Work-up and Purification: The methanol is removed in vacuo. The residue is dissolved in water and the pH is adjusted to ~8-9 with a saturated solution of sodium bicarbonate. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to the methyl ester protons, methoxy protons, aromatic protons of the phenyl group, and the amine proton. |

| ¹³C NMR | Resonances for the ester carbonyl carbon, aromatic carbons, methoxy carbon, and the α- and β-carbons. |

| FT-IR | Characteristic stretches for N-H (amine), C=O (ester), C-O, and aromatic C-H bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the compound (C₁₁H₁₅NO₃, MW: 209.24 g/mol ). |

| Purity (HPLC) | A single major peak indicating high purity of the final product. |

Potential Applications and Future Directions

While specific biological activities of this compound have not been reported, its structural similarity to other non-proteinogenic amino acids suggests several potential applications:

-

Peptide Synthesis: Incorporation into peptide chains to create novel peptidomimetics with potentially altered conformations and biological activities.

-

Pharmacological Screening: Evaluation for a range of biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, similar to other novel amino acid derivatives.[5]

-

Asymmetric Synthesis: The chiral centers of the molecule can be exploited in asymmetric synthesis as a chiral auxiliary or a starting material for more complex chiral molecules.

Safety Precautions

Standard laboratory safety practices should be followed when performing these protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be carried out in a well-ventilated fume hood. The specific hazards of all reagents should be reviewed from their respective Safety Data Sheets (SDS) before use.

Caption: Critical safety workflow for handling chemicals in the laboratory.

References

- Application Notes and Protocols: Malonic Ester Synthesis for Amino Acid Preparation - Benchchem.

- Synthesis of α-Amino ketones, esters, nitriles and related compounds by α-amination.

- Synthesis of α-Amino Acids.

- Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson.

-

A Practical Procedure for Efficient Synthesis of alpha-Amino Acids - ResearchGate. Available at: [Link]

-

Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Available at: [Link]

-

(S)-Methyl 2-amino-3-phenylpropanoate | CAS 2577-90-4 | AMERICAN ELEMENTS ®. Available at: [Link]

-

This compound (C11H15NO3) - PubChemLite. Available at: [Link]

Sources

Application Notes and Protocols: Methyl 2-amino-3-methoxy-2-phenylpropanoate in Medicinal Chemistry

Introduction: Deconstructing a Privileged Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the assembly of molecular scaffolds that offer a confluence of desirable pharmacological and pharmacokinetic properties is a paramount objective. Methyl 2-amino-3-methoxy-2-phenylpropanoate, while not extensively documented as a singular agent, represents a fascinating convergence of three key structural motifs, each with a rich history in drug design: the α-amino ester, the phenylpropanoate core, and the methoxy group. This guide provides a detailed exploration of the potential applications of this molecule and its derivatives, grounded in the established roles of its constituent parts. By understanding the contribution of each component, researchers can strategically leverage this scaffold for the development of novel therapeutic agents.

The phenylpropanoate backbone is a well-established pharmacophore, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, and antibacterial properties.[1][2][3] The presence of a phenyl ring offers a versatile platform for substitution, allowing for the fine-tuning of target affinity and selectivity.

The α-amino ester functionality introduces several advantageous features. It can serve as a prodrug moiety, enhancing the bioavailability and cellular uptake of a parent carboxylic acid.[4][5] The ester is often hydrolyzed in vivo by esterases to release the active drug. Furthermore, the amino group can participate in crucial hydrogen bonding interactions with biological targets and can be a key element for receptor recognition. The stereochemistry at the α-carbon is also a critical determinant of biological activity.

The methoxy group is a powerful modulator of a drug's physicochemical and pharmacokinetic properties.[6][7][8] It can influence a molecule's conformation, lipophilicity, and metabolic stability. By donating electron density through resonance, the methoxy group can alter the electronic character of the phenyl ring, impacting its interaction with target proteins.[6][9] Its presence can also block metabolic oxidation at the position of substitution, thereby prolonging the drug's half-life.

This document will delve into the potential therapeutic applications of this compound and its analogs, providing detailed protocols for their synthesis and biological evaluation.

Diagram: The Tripartite Pharmacophore

Caption: Key structural components of the target molecule.

Potential Therapeutic Applications

Based on the analysis of its structural components, this compound and its derivatives can be rationally explored for the following therapeutic applications:

-

Anti-inflammatory and Analgesic Agents: Leveraging the well-established activity of the phenylpropanoate scaffold, novel derivatives could be designed as potent and selective inhibitors of cyclooxygenase (COX) enzymes or other inflammatory targets. The amino and methoxy groups can be modified to enhance potency and reduce the gastrointestinal side effects associated with traditional NSAIDs.[2][3][10]

-

Anticancer Agents: The phenylpropanoate scaffold has been incorporated into compounds with demonstrated anticancer activity.[1] By modifying the substitution pattern on the phenyl ring and the nature of the amino and ester groups, it may be possible to develop novel agents that target specific pathways involved in cancer cell proliferation and survival.

-

Neurological Disorders: The α-amino acid scaffold is a fundamental building block of neurotransmitters and neuromodulators. Derivatives of this compound could be investigated as ligands for receptors in the central nervous system, with potential applications in the treatment of pain, epilepsy, or neurodegenerative diseases.

-

Antibacterial Agents: Some phenylpropionic acid derivatives have shown promising antibacterial activity.[2][3] The scaffold of this compound could serve as a starting point for the development of new classes of antibiotics.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of derivatives of this compound.

Protocol 1: General Synthesis of α-Amino-α-phenylpropanoic Acid Derivatives

This protocol is a modification of established methods for the synthesis of α-amino acids.[11][12]

Workflow Diagram: Synthesis of α-Amino-α-phenylpropanoic Acid Derivatives

Caption: Synthetic workflow for α-amino-α-phenylpropanoic acid derivatives.

Step-by-Step Methodology:

-

α-Bromination of the Phenylacetic Acid Derivative:

-

To a solution of the appropriately substituted phenylacetic acid (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude α-bromo acid.

-

-

Esterification:

-

Dissolve the crude α-bromo acid in an excess of the desired alcohol (e.g., methanol for the methyl ester).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours until esterification is complete (monitored by TLC).

-

Remove the excess alcohol under reduced pressure and work up the reaction mixture by partitioning between an organic solvent (e.g., ethyl acetate) and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-bromo ester. Purify by column chromatography if necessary.

-

-

Introduction of the Amino Group:

-

Method A (Azide Reduction):

-

Dissolve the α-bromo ester (1.0 eq) in a polar aprotic solvent (e.g., DMF).

-

Add sodium azide (NaN3, 1.5 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

Perform an aqueous workup to remove excess azide.

-

Dissolve the resulting α-azido ester in a suitable solvent (e.g., methanol or ethyl acetate) and hydrogenate in the presence of a catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.

-

Filter the catalyst and concentrate the filtrate to obtain the α-amino ester.

-

-

Method B (Direct Amination):

-

Dissolve the α-bromo ester (1.0 eq) in a suitable solvent (e.g., acetonitrile).

-

Add the desired amine (e.g., ammonia or a primary/secondary amine, 2-3 eq).

-

Stir the reaction at room temperature or with heating until completion.

-

Work up the reaction to remove excess amine and isolate the α-amino ester derivative.

-

-

-

Final Product Characterization:

-

Confirm the structure of the synthesized compounds using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to evaluate the anti-inflammatory potential of the synthesized compounds by measuring their ability to inhibit COX enzymes.

Workflow Diagram: COX Inhibition Assay

Caption: Workflow for in vitro COX inhibition assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare solutions of the test compounds, a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1), and a vehicle control (e.g., DMSO) at various concentrations.

-

Prepare solutions of human recombinant COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add the test compound, reference inhibitor, or vehicle control to the appropriate wells.

-

Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) at the optimal temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate for a defined period (e.g., 10-20 minutes) at the optimal temperature.

-

-

Detection and Analysis:

-

Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Data Presentation: Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the parent molecule, this compound, which are crucial for its potential as a drug candidate.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~209.25 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| LogP | ~1.5 - 2.0 | Indicates a balance between aqueous solubility and lipid membrane permeability. |

| Hydrogen Bond Donors | 1 (from the amino group) | Can participate in interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (from the ester and methoxy oxygens) | Can participate in interactions with biological targets and improve solubility. |

| Polar Surface Area | ~55 Ų | Suggests good potential for oral absorption and cell membrane permeability. |

Note: These values are estimations and should be experimentally verified.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold. The strategic combination of a phenylpropanoate core, an α-amino ester, and a methoxy group offers a rich design space for medicinal chemists. The protocols outlined in this guide provide a starting point for the synthesis and evaluation of novel derivatives with potential applications in a range of therapeutic areas, most notably as anti-inflammatory, analgesic, and anticancer agents. Future research should focus on the systematic exploration of structure-activity relationships (SAR) by modifying the substitution patterns on the phenyl ring and varying the nature of the amino and ester functionalities. Furthermore, detailed in vivo studies will be necessary to validate the therapeutic potential of any lead compounds identified through these initial in vitro screens.

References

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs. [Link]

-

Taylor & Francis Online. (2025). Methoxy group: a non-lipophilic “scout” for protein pocket finding. [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubMed. (2024). The role of the methoxy group in approved drugs. [Link]

-

Taylor & Francis Online. (n.d.). Alpha amino acid – Knowledge and References. [Link]

-

PMC. (n.d.). Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells. [Link]

-

PubMed. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. [Link]

-

MDPI. (2018). Amino Acids in the Development of Prodrugs. [Link]

-

Mirage News. (2026). Photo-Driven Enantioselective α-Amino Ester Synthesis. [Link]

-

PMC. (n.d.). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. [Link]

- Google Patents. (n.d.).

-

AIR Unimi. (n.d.). Design and synthesis of α-amino acid and morpholino 'chimera' building-blocks. [Link]

-

NIH. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]

-

ResearchGate. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]

-

IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

-

PubMed. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. [Link]

-

PMC. (n.d.). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. [Link]

-

PubMed. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. [Link]

-

PubMed. (2003). Pharmacological activities and mechanisms of natural phenylpropanoid glycosides. [Link]

-

RSC Publishing. (n.d.). Synthesis of protected α-amino acids via decarboxylation amination from malonate derivatives. [Link]

-

OpenStax. (n.d.). 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition. [Link]

-

ResearchGate. (2025). A Practical Procedure for Efficient Synthesis of alpha-Amino Acids. [Link]

-

Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 26.3 Synthesis of Amino Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]